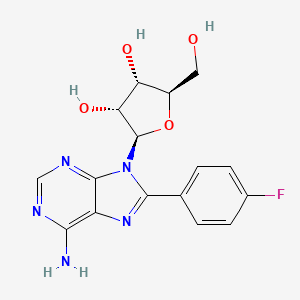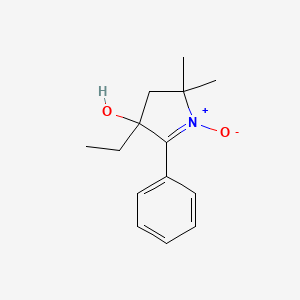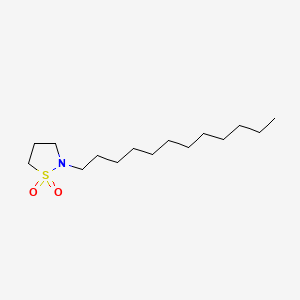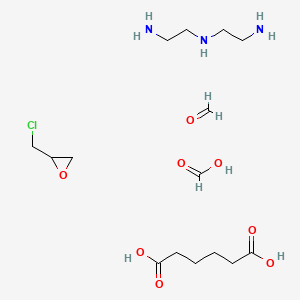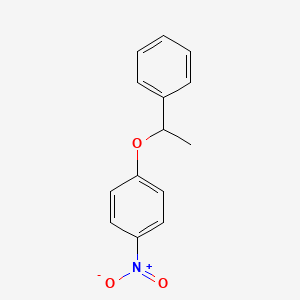
1-Nitro-4-(1-phenylethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-(1-phenylethoxy)benzene is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethoxy group (-OCH2CH3) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(1-phenylethoxy)benzene can be synthesized through electrophilic aromatic substitution reactionsThe nitration process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from benzene. The steps include nitration, followed by etherification to introduce the phenylethoxy group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitro-4-(1-phenylethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium ethoxide (NaOEt) in ethanol as a nucleophile.
Major Products Formed:
Reduction: 1-Amino-4-(1-phenylethoxy)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Nitro-4-(1-phenylethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Nitro-4-(1-phenylethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify the compound and introduce new functional groups .
Comparación Con Compuestos Similares
1-Nitro-4-(phenylmethoxy)benzene: Similar structure but with a phenylmethoxy group instead of a phenylethoxy group.
1-Ethoxy-4-nitrobenzene: Contains an ethoxy group instead of a phenylethoxy group.
Uniqueness: 1-Nitro-4-(1-phenylethoxy)benzene is unique due to the presence of both a nitro group and a phenylethoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Número CAS |
73259-67-3 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
1-nitro-4-(1-phenylethoxy)benzene |
InChI |
InChI=1S/C14H13NO3/c1-11(12-5-3-2-4-6-12)18-14-9-7-13(8-10-14)15(16)17/h2-11H,1H3 |
Clave InChI |
JYOYYRCYSXQWLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


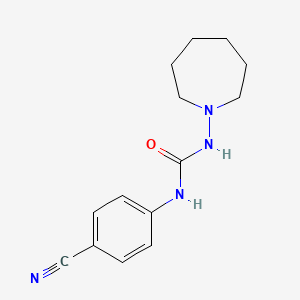
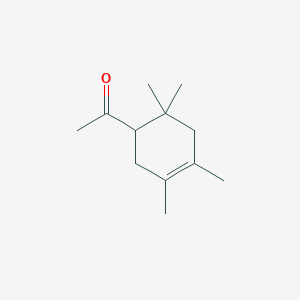

![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)


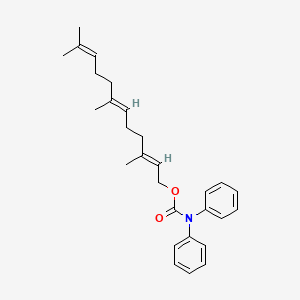
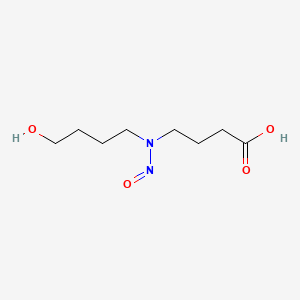
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)

